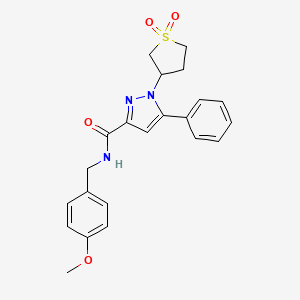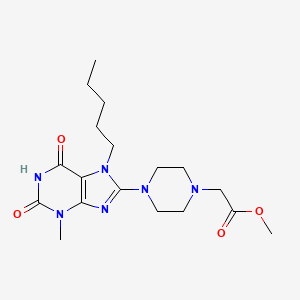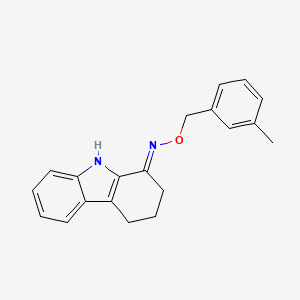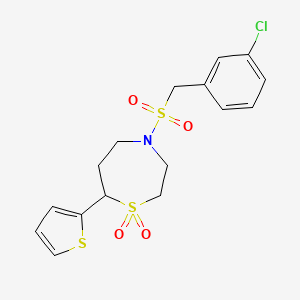
N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research in organic and medicinal chemistry often focuses on the synthesis and characterization of novel compounds with potential biological activities. Compounds with complex structures, such as N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide, are of particular interest due to their potential as therapeutic agents.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of analogs with pyrrolo[2,3-d]pyrimidine scaffolds involves concise multi-step sequences, demonstrating the complexity and precision required in organic synthesis (Gangjee et al., 2005).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often used. For example, the X-ray crystal structure of certain dual inhibitors provides insights into their binding modes and the importance of molecular geometry (Gangjee et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can lead to a wide range of products depending on the reaction conditions. Research has explored various reactions, such as the ring-opening of oxiranes with thioamide dianions, leading to stereochemically defined products with potential for further chemical transformations (Murai et al., 2005).
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Agents
Dual Inhibitors for Cancer Therapy : Compounds structurally similar to the query have been investigated for their potential as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating a significant interest in their application as antitumor agents (Gangjee et al., 2005). Such compounds have shown promising results in inhibiting the growth of human tumor cell lines, underlining their potential in cancer treatment.
Histone Deacetylase (HDAC) Inhibition : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a molecule that selectively inhibits histone deacetylases (HDACs), important targets for cancer therapy. This molecule has entered clinical trials due to its significant antitumor activity and oral bioavailability (Zhou et al., 2008).
Antimicrobial Activity : Some derivatives have been synthesized with pronounced antimicrobial activity, highlighting the potential for these compounds in addressing bacterial infections (Bhuiyan et al., 2006).
Anti-inflammatory Agents
- COX Inhibition and Analgesic Properties : Research into compounds derived from visnaginone and khellinone has shown that these molecules have significant anti-inflammatory and analgesic activities. They act as cyclooxygenase (COX) inhibitors, offering a potential pathway for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Synthesis and Chemical Properties
- Synthetic Pathways : The synthesis of complex dihydropyrimidine derivatives often involves multi-step reactions that yield compounds with potential biological activities. These synthetic routes can provide valuable insights into the chemical properties and reactivity of such compounds, paving the way for the development of novel therapeutic agents (Kuznetsov & Chapyshev, 2007).
Eigenschaften
IUPAC Name |
N-[4-amino-6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c18-14-13(19-15(24)11-6-2-1-3-7-11)16(25)21-17(20-14)26-10-12(23)22-8-4-5-9-22/h1-3,6-7H,4-5,8-10H2,(H,19,24)(H3,18,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBLMRAVJYYRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)

![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2496894.png)

![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)
![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)

![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)
![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)

